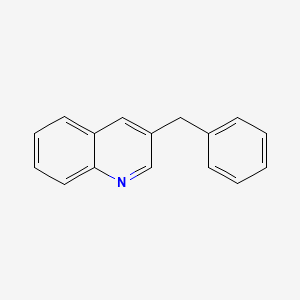

3-Benzylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzylquinoline is an organic compound belonging to the quinoline family Quinoline itself is a heterocyclic aromatic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring The molecular formula of this compound is C16H13N

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Benzylquinoline can be synthesized through several methods. One common approach involves the photolytic reduction of phenyl quinolin-3-yl ketone. This reaction yields this compound along with other products such as carbinol and pinacol . Another method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Benzylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Photolytic reduction is a notable method for synthesizing this compound from phenyl quinolin-3-yl ketone.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Photolytic conditions or hydrogenation using catalysts like palladium on carbon.

Substitution: Halogenating agents, alkyl halides, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline ring.

Applications De Recherche Scientifique

3-Benzylquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the development of dyes, agrochemicals, and other industrial products.

Mécanisme D'action

The mechanism of action of 3-Benzylquinoline and its derivatives often involves interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes or receptors involved in disease processes. In the case of antimalarial activity, quinoline compounds inhibit hemozoin polymerization, leading to the accumulation of toxic heme in the parasite .

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound with a similar double-ring structure.

2-Benzylquinoline: A positional isomer with the benzyl group at the 2-position.

4-Benzylquinoline: Another positional isomer with the benzyl group at the 4-position.

Uniqueness: 3-Benzylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the benzyl group can affect the compound’s interaction with molecular targets, making it distinct from other isomers .

Activité Biologique

3-Benzylquinoline is a compound belonging to the class of quinolines, which are known for their diverse biological activities. This compound has gained attention in recent years due to its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections will explore the biological activity of this compound, supported by research findings and case studies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study demonstrated that derivatives of benzylquinoline showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study investigated its effects on human cancer cell lines, revealing that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway. The compound was found to inhibit cell proliferation and migration in breast and lung cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests that this compound may be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzylquinoline derivatives against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, demonstrating their potential as effective antimicrobial agents .

Study 2: Cancer Cell Line Analysis

In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM. Further analysis showed that the compound significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, thus confirming its role in inducing apoptosis .

Research Findings Summary Table

Propriétés

Numéro CAS |

37045-16-2 |

|---|---|

Formule moléculaire |

C16H13N |

Poids moléculaire |

219.28 g/mol |

Nom IUPAC |

3-benzylquinoline |

InChI |

InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)17-12-14/h1-9,11-12H,10H2 |

Clé InChI |

QVMSGEZMPYTLKN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.